molecular formula C7H7N3 B068939 1H-Pyrrolo[2,3-b]pyridin-1-amine CAS No. 161264-46-6

1H-Pyrrolo[2,3-b]pyridin-1-amine

Cat. No. B068939
M. Wt: 133.15 g/mol
InChI Key: YKDJLEIIKHBILS-UHFFFAOYSA-N
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Description

Synthesis Analysis 1H-Pyrrolo[2,3-b]pyridin-1-amine compounds can be synthesized through various routes, involving modifications of Madelung- and Fischer-syntheses of indoles. These methods enable the preparation of substituted derivatives and allow for reactions such as nitration, bromination, and iodination predominantly at the 3-position. An example includes the formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes through reaction with aldehydes, demonstrating the versatility of these compounds in chemical synthesis (Herbert & Wibberley, 1969).

Molecular Structure Analysis The molecular structure of 1H-pyrrolo[2,3-b]pyridin-1-amine derivatives exhibits significant characteristics, such as the formation of intermolecular N-H…N hydrogen bonds leading to an R22(8) ring. This contributes to the stabilization of the crystal structure through extensive three-dimensional networks formed by C-H…π and N-H…π-facial hydrogen bonds (Șahin et al., 2010).

Chemical Reactions and Properties These compounds undergo various chemical reactions, including electrophilic substitutions and reactions with electrophiles, demonstrating their reactivity and versatility in organic synthesis. The functionalization of 1H-pyrrolo[2,3-b]pyridine has been explored towards the development of agrochemicals and functional materials, indicating the broad range of chemical properties and potential applications of these compounds (Minakata et al., 1992).

Physical Properties Analysis The synthesis and structural determination studies provide insights into the physical properties of 1H-pyrrolo[2,3-b]pyridin-1-amine derivatives, such as their crystal structures and hydrogen bonding patterns. These properties are crucial for understanding the stability and reactivity of these compounds (Șahin et al., 2010).

Chemical Properties Analysis 1H-Pyrrolo[2,3-b]pyridin-1-amine derivatives exhibit a wide range of chemical properties, including their ability to undergo various organic reactions, which can be tailored for specific applications. Their functionalization has led to the development of compounds with high fungicidal activity, showcasing the chemical versatility and potential utility of these molecules in different fields (Minakata et al., 1992).

Scientific Research Applications

  • Syntheses and Reactions : 1H-pyrrolo[2,3-b]pyridines have been the subject of various synthetic routes. Herbert and Wibberley (1969) explored five different routes for the preparation of these compounds and investigated their reactivity with several electrophiles. This research highlighted the chemical versatility and reactivity of these compounds, making them valuable intermediates in organic synthesis (Herbert & Wibberley, 1969).

  • Potassium-Competitive Acid Blockers (P-CABs) : Arikawa et al. (2014) designed and synthesized a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives based on molecular modeling as P-CABs. These compounds exhibited potent inhibitory activity both in vitro and in vivo, indicating their potential as lead compounds for the development of new treatments for acid-related diseases (Arikawa et al., 2014).

  • Inhibitors of Gastric Acid Secretion : Palmer et al. (2008) prepared a series of novel 1H-pyrrolo[3,2-b]pyridines, establishing a structure-activity relationship. Some of these compounds were identified as potent inhibitors of the gastric acid pump, showing the therapeutic potential of these compounds in treating acid-related disorders (Palmer et al., 2008).

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors : A series of substituted N-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amines have been identified as inhibitors of VEGFR-2 tyrosine kinase. One such compound, BMS-645737, demonstrated good preclinical in vivo activity against human tumor xenograft models, indicating the potential of these compounds in cancer therapy (Ruel et al., 2008).

  • Anticancer Agents : Mallisetty et al. (2023) synthesized and characterized novel pyrrolyl-pyridine heterocyclic compounds, some of which showed significant anticancer activity against human cervical and breast cancer cell lines. This study highlights the potential of 1H-pyrrolo[2,3-b]pyridin-1-amine derivatives as frameworks for developing new anticancer agents (Mallisetty et al., 2023).

Future Directions

The future directions for “1H-Pyrrolo[2,3-b]pyridin-1-amine” research could involve the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR . These derivatives could potentially be used in cancer therapy, given their potent activities against FGFR1, 2, and 3 .

properties

IUPAC Name

pyrrolo[2,3-b]pyridin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-10-5-3-6-2-1-4-9-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDJLEIIKHBILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90411282
Record name 1H-Pyrrolo[2,3-b]pyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridin-1-amine

CAS RN

161264-46-6
Record name 1H-Pyrrolo[2,3-b]pyridin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90411282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of pyrrolo[2,3-b]pyridine (16.9 mmol) and potassium tert-butoxide (33.8 mmol) in DMF (76 mL) is stirred at rt under N2 for 2 h. 0.15 M NH2Cl in ether (169.2 mL) is added drop-wise at rt and the reaction mixture is stirred at rt for 2 h. The reaction mixture is quenched with 5% Na2S2O3 aqueous solution (100 mL), and extracted with ether for three times. The combined organic layer is washed with brine (20 mL), dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel chromatography eluting with 60-80% EtOAc in heptane to afford pyrrolo[2,3-b]pyridin-1-ylamine (703 mg, 31%) as a solid. MS: 134 (M+H); 1H NMR (300 MHz, CDCl3): δ 5.04 (br, 2N—H), 6.35 (d, H), 7.09 (m, H), 7.35 (m, H), 7.91 (m, H), 8.34 (d, H).
Quantity
16.9 mmol
Type
reactant
Reaction Step One
Quantity
33.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
169.2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Brachet, S Messaoudi, JF Peyrat… - Advanced Synthesis …, 2012 - Wiley Online Library
An efficient method for the selective mono‐N‐arylation of 1‐aminoazoles to provide a range of N‐aryl‐1‐aminoazoles in good yields is described. This process based on the use of tris(…
Number of citations: 20 onlinelibrary.wiley.com

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